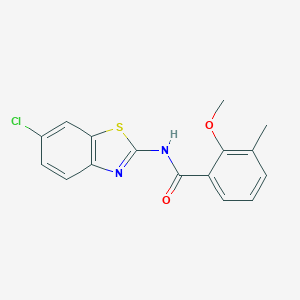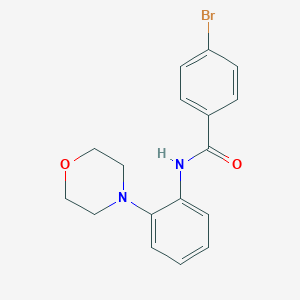![molecular formula C16H11ClN2O2 B246115 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxaline family. It has been the subject of scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been studied for its potential applications in various fields. In medicine, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested to inhibit the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits the biosynthesis of essential molecules such as DNA, RNA, and proteins, leading to their death. In plants, it has been shown to inhibit the growth of weeds and pests.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone in lab experiments include its high purity and stability, its ability to induce apoptosis in cancer cells, and its potential as a herbicide and insecticide. However, its limitations include its toxicity and potential side effects, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize its synthesis method to improve the yield and reduce the cost. In agriculture, it can be studied further as a potential herbicide and insecticide. In materials science, it can be used as a building block for the synthesis of novel materials with interesting properties. Additionally, its potential as an antimicrobial and antifungal agent can be explored further.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a promising chemical compound that has been studied for its potential applications in various fields. Its synthesis method has been optimized for improved yield and purity. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs, herbicides, insecticides, and materials with interesting properties.
Synthesemethoden
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been optimized to improve the yield and purity of the product.
Eigenschaften
Molekularformel |
C16H11ClN2O2 |
|---|---|
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)10-19-14-4-2-1-3-13(14)18-9-16(19)21/h1-9H,10H2 |
InChI-Schlüssel |
DORFSTZMYVGWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)


![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)